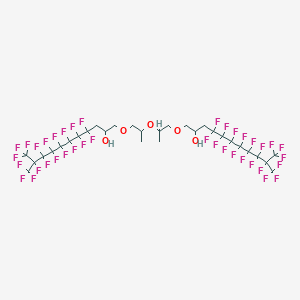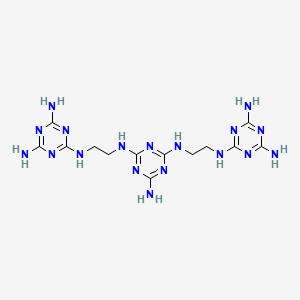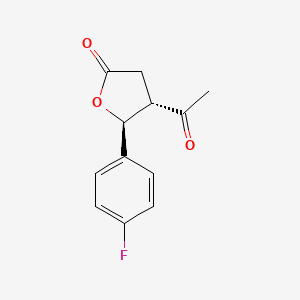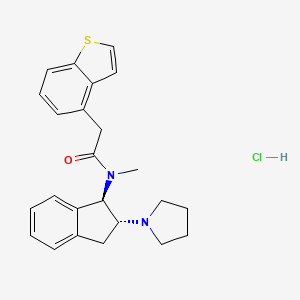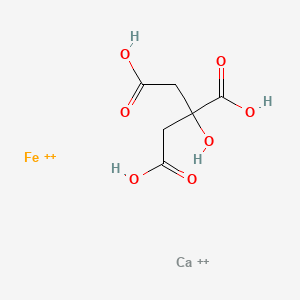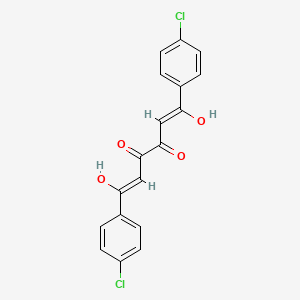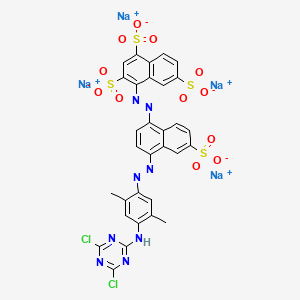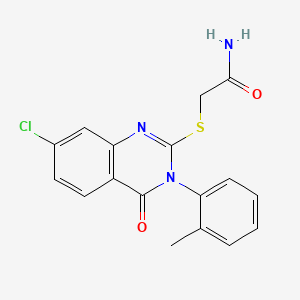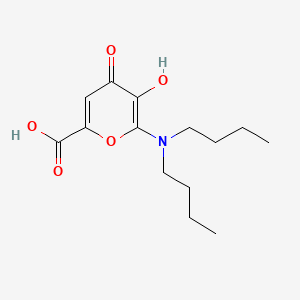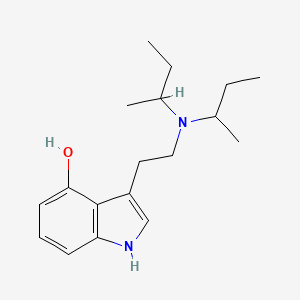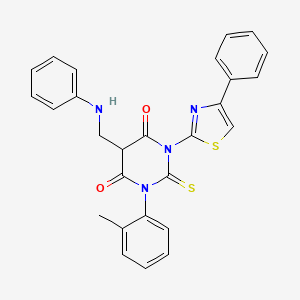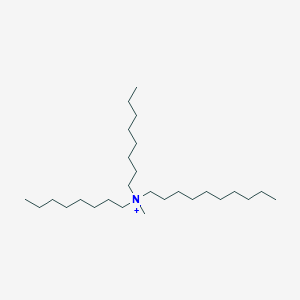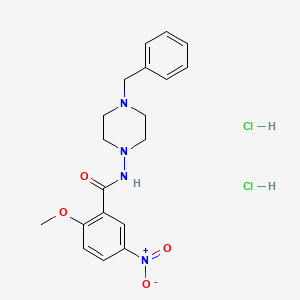![molecular formula C9H18N2O2 B12724485 3,3'-methylenebis[tetrahydro-2H-1,3-oxazine] CAS No. 63489-63-4](/img/structure/B12724485.png)
3,3'-methylenebis[tetrahydro-2H-1,3-oxazine]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-Methylenebis[tetrahydro-2H-1,3-oxazine]: is a chemical compound with the molecular formula C9H18N2O2 and a molecular weight of 186.25 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its unique structure, which includes two tetrahydro-2H-1,3-oxazine rings connected by a methylene bridge .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-methylenebis[tetrahydro-2H-1,3-oxazine] typically involves the reaction of formaldehyde with tetrahydro-2H-1,3-oxazine under controlled conditions . The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the methylene bridge between the two oxazine rings .
Industrial Production Methods: Industrial production of 3,3’-methylenebis[tetrahydro-2H-1,3-oxazine] follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3,3’-Methylenebis[tetrahydro-2H-1,3-oxazine] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives .
Scientific Research Applications
Chemistry: In chemistry, 3,3’-methylenebis[tetrahydro-2H-1,3-oxazine] is used as a building block for the synthesis of more complex molecules. It is also employed in various analytical techniques, such as high-performance liquid chromatography (HPLC), for the separation and analysis of compounds .
Biology: The compound has applications in biological research, particularly in the study of enzyme interactions and protein folding. Its unique structure allows it to interact with biological macromolecules in specific ways .
Medicine: In medicine, 3,3’-methylenebis[tetrahydro-2H-1,3-oxazine] is investigated for its potential therapeutic properties. It is studied for its role in drug delivery systems and as a potential pharmaceutical intermediate .
Industry: Industrially, the compound is used in the production of polymers and resins. It serves as a cross-linking agent, enhancing the mechanical properties and stability of the final products .
Mechanism of Action
The mechanism of action of 3,3’-methylenebis[tetrahydro-2H-1,3-oxazine] involves its interaction with specific molecular targets. The compound can form covalent bonds with proteins and other macromolecules, leading to changes in their structure and function . The pathways involved in these interactions are complex and depend on the specific biological context .
Comparison with Similar Compounds
1,3,5-Trioxane: A cyclic trimer of formaldehyde with similar structural features.
1,3-Dioxane: A six-membered ring compound with two oxygen atoms.
1,3-Oxazolidine: A five-membered ring compound with one oxygen and one nitrogen atom.
Uniqueness: 3,3’-Methylenebis[tetrahydro-2H-1,3-oxazine] is unique due to its dual oxazine rings connected by a methylene bridge. This structure imparts specific chemical and physical properties that are not observed in the similar compounds listed above .
Properties
CAS No. |
63489-63-4 |
|---|---|
Molecular Formula |
C9H18N2O2 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
3-(1,3-oxazinan-3-ylmethyl)-1,3-oxazinane |
InChI |
InChI=1S/C9H18N2O2/c1-3-10(8-12-5-1)7-11-4-2-6-13-9-11/h1-9H2 |
InChI Key |
GJBKLYJVZOTRSP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(COC1)CN2CCCOC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


